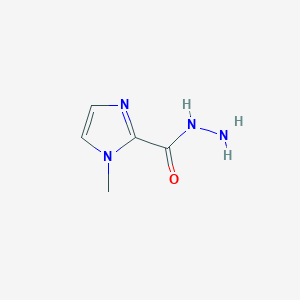![molecular formula C10H18O3 B1356291 2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol CAS No. 57133-56-9](/img/structure/B1356291.png)
2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be synthesized from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation .Molecular Structure Analysis
The molecular weight of “2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol” is 186.25 . The InChI code is 1S/C10H18O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9,11H,1-8H2 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol and related compounds are primarily utilized in chemical synthesis processes. Notable applications include:
Palladium-Catalyzed Aminocarbonylation : This compound has been used in palladium-catalyzed aminocarbonylation reactions. Such processes are significant in the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, demonstrating its utility in complex organic syntheses (Farkas, Petz, & Kollár, 2015).
Synthesis of Pharmaceutical Intermediates : It is used in synthesizing various organic chemicals, including pharmaceutical intermediates. This highlights its role in the development of new drugs and therapeutic agents (Zhang Feng-bao, 2006).
Production of Insecticides and Liquid Crystals : Its derivatives are utilized in the production of insecticides and liquid crystals, signifying its importance in both agricultural and electronic industries (Zhang Feng-bao, 2006).
Potential Applications in Biolubricants
The compound has potential applications in the development of biolubricants. Novel compounds derived from it have shown promising properties as biolubricants, which can be a sustainable alternative to traditional lubricants (Kurniawan et al., 2017).
Applications in Material Science and Synthesis
Spiroketal Synthesis : It is pivotal in the synthesis of spiroketals, a class of compounds with significant applications in material science and pharmaceuticals (Schwartz et al., 2005).
Asymmetric Synthesis : The compound plays a role in asymmetric synthesis, which is crucial for producing optically active pharmaceuticals and agrochemicals (Tsai, Su, & Lin, 2008).
Environmental and Sustainable Chemistry
- Sustainable Solvent Systems : Research involving 1,4-dioxaspiro[4.5]decane-2-methanol, a related compound, has provided insights into the development of sustainable solvent systems. This is crucial for environmentally-friendly chemical processes (Melo et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYFWFESBKKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CCO)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574404 | |
| Record name | 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol | |
CAS RN |
57133-56-9 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-6-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57133-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


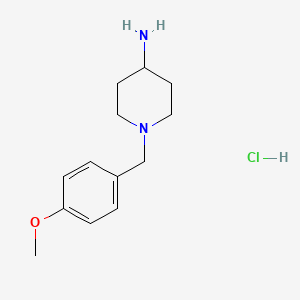
![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)
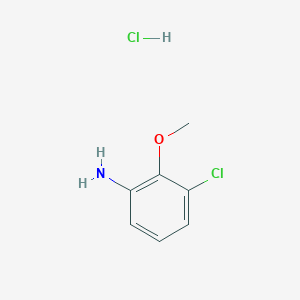


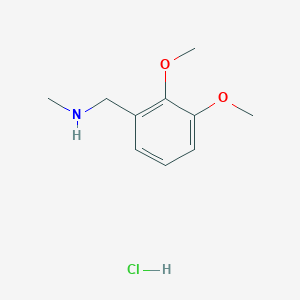
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
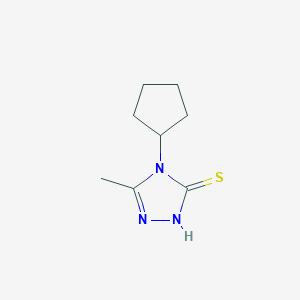
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)
